(1S,3R,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,3-diol
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Overview
Description
Deoxyvalidamine is a pseudo-aminosugar produced by the bacterium Streptomyces hygroscopicus. It is structurally related to other pseudo-aminosugars such as valiolamine, valienamine, validamine, and hydroxyvalidamine . Deoxyvalidamine is known for its potential inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxyvalidamine can be isolated from the fermentation broth of Streptomyces hygroscopicus. The process involves chromatographic separation using Amberlite IRC-50 (NH4+ form) with 0.2 N ammonium hydroxide as the eluant . The deoxyvalidamine portion is further purified by chromatography on CM-Sephadex C-25 (NH4+ form) with 0.02 N ammonium hydroxide and desalted using Dowex-l X2 (OH- form) with water .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Deoxyvalidamine undergoes various chemical reactions, including acetylation. For instance, acetylation with acetic anhydride in pyridine results in the formation of an N,O-tetraacetate .
Common Reagents and Conditions:
Acetylation: Acetic anhydride in pyridine.
Chromatographic Purification: Amberlite IRC-50 (NH4+ form), CM-Sephadex C-25 (NH4+ form), Dowex-l X2 (OH- form).
Major Products:
N,O-tetraacetate: Formed from the acetylation of deoxyvalidamine.
Scientific Research Applications
Deoxyvalidamine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
Deoxyvalidamine exerts its effects primarily through the inhibition of α-glucosidase. This enzyme is responsible for breaking down carbohydrates into glucose, and its inhibition can help manage blood sugar levels . The molecular targets and pathways involved include the active site of α-glucosidase, where deoxyvalidamine binds and prevents the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
- Valiolamine
- Valienamine
- Validamine
- Hydroxyvalidamine
Comparison: Deoxyvalidamine is unique among these compounds due to its specific structural features and its potent inhibitory effects on α-glucosidase . While other pseudo-aminosugars also exhibit enzyme inhibitory properties, deoxyvalidamine’s distinct structure allows for different binding interactions and potentially more effective inhibition .
Properties
CAS No. |
100157-27-5 |
---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
(1S,3R,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,3-diol |
InChI |
InChI=1S/C7H15NO3/c8-5-1-4(3-9)6(10)2-7(5)11/h4-7,9-11H,1-3,8H2/t4-,5+,6+,7-/m1/s1 |
InChI Key |
FFRMLFVGYPMNPT-JRTVQGFMSA-N |
SMILES |
C1C(C(CC(C1N)O)O)CO |
Isomeric SMILES |
C1[C@@H]([C@H](C[C@H]([C@H]1N)O)O)CO |
Canonical SMILES |
C1C(C(CC(C1N)O)O)CO |
Synonyms |
deoxyvalidamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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